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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)cyclohexanone

Cat. No.: B027520 Get Quote

Introduction: A Versatile Scaffold in Modern
Chemistry
4-(4-Chlorophenyl)cyclohexanone is a substituted cyclic ketone that holds significant value

as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a reactive

cyclohexanone ring and a functionalized aromatic moiety, makes it a strategic building block for

constructing more complex molecular frameworks. The cyclohexanone core is a prevalent motif

in numerous bioactive compounds and natural products, while the 4-chlorophenyl group

provides a site for further chemical modification and influences the molecule's overall

lipophilicity and electronic properties.

This guide provides an in-depth technical overview for researchers, chemists, and drug

development professionals. It covers the essential physicochemical properties, robust synthetic

protocols, comprehensive analytical characterization, and emerging applications of 4-(4-
Chlorophenyl)cyclohexanone, positioning it as a key scaffold in medicinal chemistry and

materials science.
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The structure consists of a cyclohexane ring with a ketone functional group and a 4-

chlorophenyl substituent at the para-position relative to the carbonyl.

Caption: 2D Structure of 4-(4-Chlorophenyl)cyclohexanone

Physicochemical Data
The key properties of 4-(4-Chlorophenyl)cyclohexanone are summarized below, providing

essential data for experimental design and safety considerations.

Property Value Reference(s)

IUPAC Name
4-(4-chlorophenyl)cyclohexan-

1-one

CAS Number 14472-80-1

Molecular Formula C₁₂H₁₃ClO

Molecular Weight 208.68 g/mol

Appearance White to off-white solid

Melting Point 138-141 °C

Boiling Point 138-141 °C at 0.5 Torr

Solubility
Soluble in Chloroform,

Dichloromethane
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The most reliable and scalable synthesis of 4-(4-Chlorophenyl)cyclohexanone involves the

oxidation of its corresponding secondary alcohol, 4-(4-Chlorophenyl)cyclohexanol. This

precursor can be readily synthesized via the catalytic hydrogenation of 4-(4-

chlorophenyl)phenol.

Rationale for Synthetic Strategy
This two-step approach is favored for its efficiency and use of relatively mild conditions. The

oxidation of a secondary alcohol to a ketone is a fundamental and high-yielding transformation

in organic chemistry. While classic chromium-based reagents like Jones reagent or Pyridinium

Chlorochromate (PCC) are effective, modern protocols often favor greener and less toxic

alternatives. A solution of sodium hypochlorite (household bleach) in acetic acid serves as an

excellent choice; it is inexpensive, readily available, and avoids heavy metal waste, making the

process more environmentally benign and suitable for scale-up.

Detailed Experimental Protocol: Oxidation of 4-(4-
Chlorophenyl)cyclohexanol
This protocol describes the oxidation using sodium hypochlorite.

Materials:

4-(4-Chlorophenyl)cyclohexanol

Glacial Acetic Acid

Sodium Hypochlorite Solution (e.g., commercial bleach, ~8.25%)

Ethyl Acetate

Saturated Sodium Bicarbonate (NaHCO₃) solution

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography

Procedure:

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-

Chlorophenyl)cyclohexanol (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of

alcohol).

Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

Oxidant Addition: Add the sodium hypochlorite solution (approx. 1.5 eq) dropwise to the

stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 15

°C. The causality here is critical: slow, controlled addition prevents overheating and potential

side reactions, maximizing the yield of the desired ketone.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room

temperature. The progress is monitored by Thin Layer Chromatography (TLC) using a

suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting

alcohol spot and the appearance of a new, less polar ketone spot indicates reaction

completion (typically 1-3 hours).

Quenching: Once the reaction is complete, carefully pour the mixture into a separatory

funnel containing cold water and ethyl acetate. Quench any remaining oxidant by adding

saturated sodium thiosulfate solution until a starch-iodide test is negative.

Workup: Neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate

solution until effervescence ceases. Separate the organic layer.

Extraction: Extract the aqueous layer twice more with ethyl acetate.

Washing: Combine the organic layers and wash sequentially with water and brine. This self-

validating step ensures the removal of residual acids, bases, and salts.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by flash column chromatography on silica gel to afford pure 4-(4-
Chlorophenyl)cyclohexanone as a white solid.

Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting material to purified product.
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Caption: Workflow for the synthesis and purification of 4-(4-Chlorophenyl)cyclohexanone.
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Spectroscopic and Analytical Characterization
Definitive structural confirmation requires a suite of spectroscopic techniques. While a public,

peer-reviewed spectrum for this specific compound is not readily available, its spectral

properties can be accurately predicted based on the well-established principles of NMR, IR,

and MS, and by comparison with structurally similar compounds.

Technique Predicted Observation Rationale

¹H NMR

δ ~7.3-7.4 (d, 2H), ~7.2-7.3 (d,

2H), ~3.0-3.2 (m, 1H), ~2.4-2.6

(m, 4H), ~2.1-2.3 (m, 4H)

Aromatic protons appear as

two doublets (AA'BB' system).

The single proton at C4 is a

multiplet. Protons alpha to the

carbonyl (C2, C6) are

deshielded (~2.4-2.6 ppm).

Protons beta (C3, C5) are

further upfield.

¹³C NMR

δ ~210-212 (C=O), ~143 (Ar

C-Cl), ~133 (Ar C-H), ~129 (Ar

C-H), ~128 (Ar C-ipso), ~45

(C4), ~41 (C2, C6), ~34 (C3,

C5)

The ketone carbonyl carbon is

highly deshielded. Aromatic

carbons show distinct signals.

Aliphatic carbons at C2/C6 are

deshielded by the adjacent

carbonyl.

IR (cm⁻¹)

~2950-2850 (C-H sp³), ~1715

(C=O, strong), ~1595, 1490

(C=C Ar), ~1090 (C-Cl)

Strong C=O stretch is

characteristic of a saturated

six-membered ring ketone.

Aromatic and C-Cl stretches

are also expected.

Mass Spec (EI)

M⁺ at m/z 208, M+2 at m/z 210

(~1:3 ratio). Fragments at m/z

180, 165, 139, 111.

The M⁺/M+2 pattern is

indicative of a chlorine atom.

Key fragmentations include

alpha-cleavage (loss of

C₂H₄O) and loss of the

chlorophenyl radical.
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Applications in Research and Development
Role as a Versatile Synthetic Intermediate
4-(4-Chlorophenyl)cyclohexanone is a valuable precursor for creating diverse molecular

libraries. The ketone functionality is a synthetic handle for a wide range of transformations,

including:

Reductive Amination: To introduce nitrogen-containing functional groups, leading to novel

amine derivatives.

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds,

extending the molecular framework.

Aldol and Knoevenagel Condensations: To create α,β-unsaturated systems, which are

themselves important pharmacophores.

Baeyer-Villiger Oxidation: To form lactones, which are present in many natural products.

The chlorophenyl ring offers additional opportunities for modification, primarily through cross-

coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various

aryl, alkyl, or amino groups.

Scaffold for Bioactive Molecules
The structural motif of an aryl-substituted cyclohexanone is of significant interest in medicinal

chemistry. The related compound, 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone, is the

anesthetic and antidepressant drug Ketamine, highlighting the potential for this class of

compounds to modulate central nervous system (CNS) targets.

Furthermore, derivatives of the closely related 4-(4-chlorophenyl)cyclohexane scaffold have

been synthesized and evaluated for their biological activities. Studies have shown that

carbohydrazide derivatives possess significant in-vitro antibacterial activity against both Gram-

positive and Gram-negative bacteria. This suggests that 4-(4-Chlorophenyl)cyclohexanone is

a promising starting point for fragment-based drug discovery and the development of new

therapeutic agents.
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Potential Drug Discovery Pathways
The diagram below illustrates how 4-(4-Chlorophenyl)cyclohexanone can serve as a central

hub for generating diverse chemical entities with therapeutic potential.

Ketone Modifications Aromatic Ring Modifications

Potential Bioactive Scaffolds

4-(4-Chlorophenyl)
cyclohexanone

Reductive Amination

 R₂NH, NaBH₃CN

Wittig Reaction

 Ph₃P=CHR

Aldol Condensation

 RCHO, Base

Suzuki Coupling
(New C-C Bonds)

 R-B(OH)₂, Pd cat.

Buchwald-Hartwig
(New C-N Bonds)

 R₂NH, Pd cat.

Novel Amine Derivatives
(CNS Agents?) Functionalized Alkenes α,β-Unsaturated Systems

(Anti-inflammatory?) Biaryl Compounds Aryl Amines

Click to download full resolution via product page

Caption: Synthetic pathways from 4-(4-Chlorophenyl)cyclohexanone to diverse scaffolds.

Conclusion
4-(4-Chlorophenyl)cyclohexanone is more than a simple chemical; it is a strategically

designed intermediate with significant potential for innovation. Its straightforward and

environmentally conscious synthesis, combined with the dual reactivity of its ketone and

chlorophenyl groups, provides chemists with a powerful tool for molecular construction. The

established link between related structures and potent biological activity, particularly in the CNS

and antimicrobial fields, underscores its value as a scaffold for future drug discovery and

development programs. This guide provides the foundational knowledge for researchers to
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confidently incorporate this versatile building block into their synthetic and medicinal chemistry

endeavors.

To cite this document: BenchChem. [A Technical Guide to 4-(4-Chlorophenyl)cyclohexanone:
Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b027520#4-4-chlorophenyl-cyclohexanone-
chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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